molecular formula C12H7ClF2O B6364067 2-Chloro-4-(2,4-difluorophenyl)phenol CAS No. 1225750-69-5

2-Chloro-4-(2,4-difluorophenyl)phenol

Cat. No.: B6364067
CAS No.: 1225750-69-5
M. Wt: 240.63 g/mol
InChI Key: VFGWEIVKUDISMR-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-difluorophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and two fluoro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the direct chlorination and fluorination of phenol derivatives .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Chloro-4-(2,4-difluorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2,4-Difluorophenol
  • 2-Chloro-4-(trifluoromethyl)phenol

Comparison: Compared to similar compounds, 2-Chloro-4-(2,4-difluorophenyl)phenol is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-chloro-4-(2,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-3-2-8(14)6-11(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWEIVKUDISMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680812
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225750-69-5
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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